Capsidiol
Capsidiol
Capsidiol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Thus, capsidiol is considered to be an isoprenoid lipid molecule. Capsidiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, capsidiol is primarily located in the membrane (predicted from logP) and cytoplasm. Capsidiol can be biosynthesized from (+)-5-epi-aristolochene.
Capsidiol is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene bearing additional 1beta- and 3alpha-hydroxy substituents. It has a role as a metabolite. It derives from a (+)-5-epi-aristolochene.
Capsidiol is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene bearing additional 1beta- and 3alpha-hydroxy substituents. It has a role as a metabolite. It derives from a (+)-5-epi-aristolochene.
Brand Name:
Vulcanchem
CAS No.:
37208-05-2
VCID:
VC21200405
InChI:
InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
SMILES:
CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O
Molecular Formula:
C15H24O2
Molecular Weight:
236.35 g/mol
Capsidiol
CAS No.: 37208-05-2
Cat. No.: VC21200405
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Capsidiol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Thus, capsidiol is considered to be an isoprenoid lipid molecule. Capsidiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, capsidiol is primarily located in the membrane (predicted from logP) and cytoplasm. Capsidiol can be biosynthesized from (+)-5-epi-aristolochene. Capsidiol is an eremophilane sesquiterpenoid that is (+)-5-epi-aristolochene bearing additional 1beta- and 3alpha-hydroxy substituents. It has a role as a metabolite. It derives from a (+)-5-epi-aristolochene. |
|---|---|
| CAS No. | 37208-05-2 |
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol |
| Standard InChI | InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1 |
| Standard InChI Key | BXXSHQYDJWZXPB-OKNSCYNVSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O |
| SMILES | CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O |
| Canonical SMILES | CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator